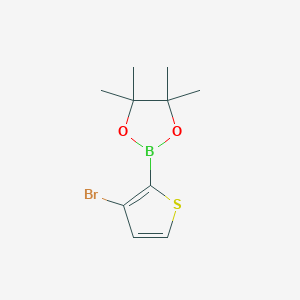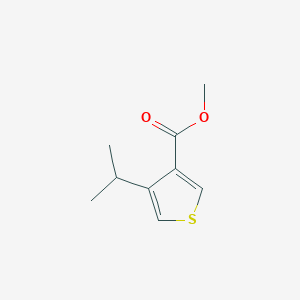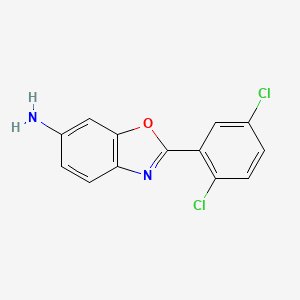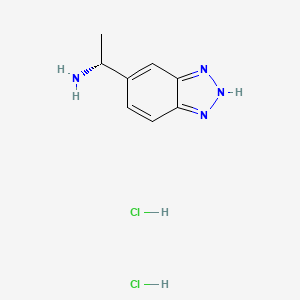
2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C6H8F4O3. This compound is characterized by the presence of four fluorine atoms attached to a cyclobutane ring, along with a hydroxymethyl group and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid typically involves the fluorination of cyclobutane derivatives. One common method is the reaction of cyclobutene with a fluorinating agent such as tetrafluoromethane (CF4) under high pressure and temperature conditions. The resulting tetrafluorocyclobutane is then subjected to hydroxymethylation and carboxylation reactions to introduce the hydroxymethyl and carboxylic acid groups, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2,2,3,3-Tetrafluorocyclobutane-1,1-dicarboxylic acid.
Reduction: Formation of 2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutanol.
Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid is largely dependent on its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The hydroxymethyl and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-Tetrafluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid
- 2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutane-1,1-dicarboxylic acid
- 2,2,3,3-Tetrafluoro-1-(methyl)cyclobutane-1-carboxylic acid
Uniqueness
2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the same cyclobutane ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C6H6F4O3 |
|---|---|
Molecular Weight |
202.10 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H6F4O3/c7-5(8)1-4(2-11,3(12)13)6(5,9)10/h11H,1-2H2,(H,12,13) |
InChI Key |
DUIUILJEGFZFSL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Azaspiro[3.5]nonan-1-one](/img/structure/B13453149.png)

![Tert-butyl [(3-aminopyridin-4-yl)methyl]carbamate](/img/structure/B13453171.png)
![tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate, Mixture of diastereomers](/img/structure/B13453176.png)
![Imidazo[1,2-b]pyridazin-3-ylboronic acid](/img/structure/B13453180.png)


![(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride](/img/structure/B13453201.png)
![1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13453206.png)


